molecular formula C17H23N3O3 B2522210 Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate CAS No. 2058424-17-0

Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate

Cat. No. B2522210
CAS RN: 2058424-17-0
M. Wt: 317.389
InChI Key: ZRYIVAXOMUWFLO-UHFFFAOYSA-N
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Description

The compound "Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate" is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields including medicinal chemistry and organic synthesis. The tert-butyl group is a common protecting group used in organic synthesis to protect amines as carbamates due to its steric bulk and ease of removal .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and different electrophiles, followed by hydrolysis to yield functionalized carbamates . Additionally, enantiopure tert-butyl carbamates can be synthesized from amino acids such as L-Serine, as demonstrated in the synthesis of an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate revealed a cis conformation of the urethane linkage and dimer formation through N-H...O=C hydrogen bonds . Similarly, the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate showed intramolecular C-H...O hydrogen bonds and intermolecular N-H...O hydrogen bonds forming chains in the crystal .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . They can also be deprotected to yield amines, as shown by the hydrolysis of a functionalized carbamate with hydrogen chloride to afford a corresponding 1,2-aminoalcohol . The tert-butyl group's steric bulk can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric hindrance around the carbamate, affecting its reactivity and solubility. The thermal stability and elimination kinetics of tert-butyl carbamates have been studied, showing that the branching of the alkyl groups affects the rates of elimination reactions . The substituents on the carbamate can also influence its physical properties, such as melting point and solubility, which are important for its applications in organic synthesis and pharmaceuticals.

Scientific Research Applications

Precursor in Synthesis Studies

  • The compound has been identified as a precursor in the study of new classes of foldamers based on aza/α-dipeptide oligomerization. Its structure and properties are crucial for understanding and developing novel oligomeric systems with potential applications in biomaterials and nanotechnology (Abbas et al., 2009).

Intermediate in Biologically Active Compounds

  • It acts as an important intermediate in the synthesis of omisertinib (AZD9291), showcasing its role in the production of compounds with significant therapeutic potential. The rapid synthetic method established for this compound highlights its relevance in pharmaceutical manufacturing and drug discovery (Bingbing Zhao et al., 2017).

Gasoline Oxygenate Research

  • Ethyl tert-butyl ether (ETBE) synthesis involves the use of similar tert-butyl compounds. Studies on ETBE, a gasoline oxygenate, provide insights into the utilization of tert-butyl derivatives for enhancing fuel properties, thereby reducing vehicle emissions and improving air quality (C. J. Donahue et al., 2002).

Catalytic Processes

  • Research on the catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquids as dehydrators demonstrates the compound's potential applications in developing more efficient and environmentally friendly chemical processes (F. Shi et al., 2003).

Environmental Impact Studies

  • The study of fuel oxygenates' solubility in aqueous media, including compounds like methyl tert-butyl ether (MTBE), ETBE, and tert-amyl ether (TAME), provides essential data for assessing the environmental fate and transport of these pollutants. This research is crucial for environmental monitoring and pollution mitigation strategies (R. Gonzalez-Olmos et al., 2008).

properties

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIVAXOMUWFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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